2-[Cyano(ethyl)amino]acetonitrile
Beschreibung
2-[Cyano(ethyl)amino]acetonitrile is a nitrile derivative featuring a cyano group and an ethyl-substituted amino moiety. This compound’s reactivity and applications are influenced by its dual nitrile and amino functionalities, which are common in agrochemical and pharmaceutical intermediates .
Eigenschaften
Molekularformel |
C5H7N3 |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
cyanomethyl(ethyl)cyanamide |
InChI |
InChI=1S/C5H7N3/c1-2-8(5-7)4-3-6/h2,4H2,1H3 |
InChI-Schlüssel |
VXGHJRUBHPFQTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC#N)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(ethyl)amino]acetonitrile typically involves the reaction of ethyl cyanoacetate with various amines. One common method is the direct treatment of ethyl cyanoacetate with an amine at elevated temperatures, often in the presence of a catalyst such as triethylamine. This reaction can be carried out without a solvent or in a solvent such as ethanol .
Industrial Production Methods
On an industrial scale, the production of 2-[Cyano(ethyl)amino]acetonitrile may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Cyano(ethyl)amino]acetonitrile can undergo a variety of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and catalysts such as triethylamine. These reactions are typically carried out at elevated temperatures.
Substitution Reactions: Electrophiles such as alkyl halides are commonly used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activity .
Wissenschaftliche Forschungsanwendungen
2-[Cyano(ethyl)amino]acetonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-[Cyano(ethyl)amino]acetonitrile exerts its effects is largely dependent on the specific reactions it undergoes. In general, the cyano group can act as an electrophile, while the amino group can act as a nucleophile. This bifunctional nature allows the compound to participate in a variety of reactions, leading to the formation of diverse products. The specific molecular targets and pathways involved will depend on the nature of the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of 2-[Cyano(ethyl)amino]acetonitrile and Analogues
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-[Cyano(ethyl)amino]acetonitrile | Likely C₅H₇N₃ | Cyano, ethylamino | ~121.13 (estimated) | Ethyl-substituted amino group |
| 2,2-Dimethyl-5-[(2-nitroanilin)amino]acetonitrile | C₁₀H₁₂N₄O₂ | Cyano, nitroaniline, dimethylamino | 220.23 | Aromatic nitro group; steric hindrance |
| (Z)-Ethyl 2-cyano-3-(1H-imino)acetonitrile | C₉H₉N₃O₂ | Cyano, imino, ethyl ester | 191.19 | Conjugated imino-ester system |
| 2-(Methyleneamino)acetonitrile | C₃H₄N₂ | Cyano, methyleneamino | 68.08 | Planar methyleneamino group |
| 2-[bis(cyanomethyl)amino]acetonitrile | C₅H₅N₅ | Cyano, bis(cyanomethyl)amino | 159.14 | Multiple cyano groups; high polarity |
Key Observations :
- Aromatic vs. Aliphatic: Compounds like 2,2-Dimethyl-5-[(2-nitroanilin)amino]acetonitrile exhibit aromatic nitro groups, which confer redox activity and UV-vis absorption properties absent in aliphatic derivatives .
- Polarity: Bis(cyanomethyl) derivatives (e.g., 2-[bis(cyanomethyl)amino]acetonitrile) have higher polarity due to multiple nitrile groups, influencing solubility in polar solvents .
Physical and Toxicological Properties
Table 2: Property Comparison
Notes:
- Acetonitrile’s toxicity is well-documented (IDLH: 500 ppm), but derivatives like 2-[Cyano(ethyl)amino]acetonitrile lack comprehensive data.
- Aromatic nitro derivatives (e.g., 2-nitroanilin compounds) may exhibit higher toxicity due to nitro group reduction metabolites .
Crystallographic and Computational Insights
- Software Tools : Structures of analogues were resolved using SHELX (e.g., SHELXL for refinement) and visualized via ORTEP-3, highlighting bond lengths (C–C: 1.47–1.53 Å) and hydrogen-bonding networks (D–H⋯A distances: 2.40–2.53 Å) .
- Intermolecular Interactions: The nitroaniline derivative forms chains via N—H⋯N and C—H⋯O bonds, while imino-ester analogues exhibit intramolecular stabilization, affecting crystallization behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
